molecular formula C13H17NO3 B13506466 tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate

tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate

Cat. No.: B13506466
M. Wt: 235.28 g/mol
InChI Key: PBERMOOHNXFGQB-UHFFFAOYSA-N
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Description

tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is an organic compound with the molecular formula C13H17NO3 It is a derivative of carbamate, featuring a furan ring, a prop-2-ynyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate typically involves the reaction of furan-2-ylmethylamine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate linkage. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The prop-2-ynyl group can be reduced to a propyl group using hydrogenation.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: tert-Butyl N-(furan-2-ylmethyl)-N-propylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The furan ring and prop-2-ynyl group may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(furan-2-ylmethyl)carbamate: Lacks the prop-2-ynyl group, making it less reactive in certain chemical reactions.

    tert-Butyl N-(thiophen-2-ylmethyl)-N-prop-2-ynylcarbamate: Contains a thiophene ring instead of a furan ring, which can alter its chemical and biological properties.

Uniqueness

tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is unique due to the presence of both the furan ring and the prop-2-ynyl group. This combination provides a distinct set of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate

InChI

InChI=1S/C13H17NO3/c1-5-8-14(10-11-7-6-9-16-11)12(15)17-13(2,3)4/h1,6-7,9H,8,10H2,2-4H3

InChI Key

PBERMOOHNXFGQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)CC1=CC=CO1

Origin of Product

United States

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